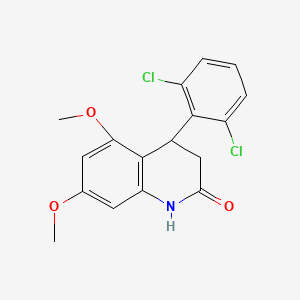
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. DDQ is a quinolinone derivative that has been extensively studied for its ability to act as an oxidizing agent and its potential as a synthetic reagent.
作用機序
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant, such as oxygen or water. The oxidation of a substrate by 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves a series of radical intermediates and can proceed through a variety of pathways, depending on the nature of the substrate and reaction conditions.
Biochemical and Physiological Effects:
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of tumor cells in animal models. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a reagent in organic synthesis include its high reactivity, selectivity, and versatility. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can be used to oxidize a wide range of functional groups, and it can be used in both aqueous and organic solvents. However, the use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, including its toxicity and potential for explosive decomposition under certain conditions. Careful handling and disposal of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone are necessary to ensure safety in the laboratory.
将来の方向性
There are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods and applications for 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in organic synthesis. Another area of interest is the investigation of the biochemical and physiological effects of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in different disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new derivatives and analogs of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound with unique properties and potential applications in organic synthesis and biomedical research. The synthesis of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a complex process that requires careful control of reaction conditions and purification steps. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent and has a range of biochemical and physiological effects in vitro and in vivo. The use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, but there are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone.
科学的研究の応用
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in organic synthesis. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a powerful oxidizing agent that can be used to convert alcohols to aldehydes and ketones, and to oxidize a variety of functional groups, including sulfides, amines, and ethers. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been used as a reagent in the synthesis of natural products, pharmaceuticals, and other organic compounds.
特性
IUPAC Name |
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-9-6-13-17(14(7-9)23-2)10(8-15(21)20-13)16-11(18)4-3-5-12(16)19/h3-7,10H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQAKHBWWKDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C=CC=C3Cl)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



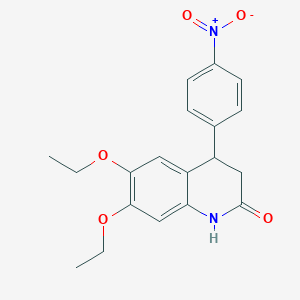






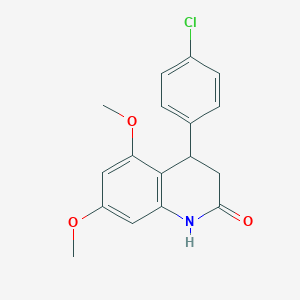
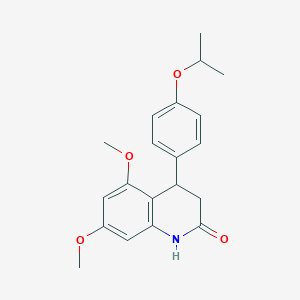
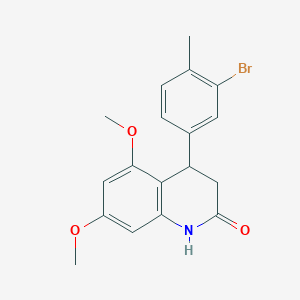

![4-[4-(dimethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263162.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263182.png)